
5-Amino-4-chloropyrimidine
Overview
Description
5-Amino-4-chloropyrimidine (C₄H₄ClN₃) is a pyrimidine derivative characterized by an amino group at position 5 and a chlorine atom at position 4 on its heterocyclic aromatic ring. With a molecular weight of 129.55 g/mol and a melting point range of 111–116°C, it is typically stored at 2–8°C to maintain stability . Its SMILES string (Nc1cncnc1Cl) and InChI key (LHGMCUVJFRBVBH-UHFFFAOYSA-N) confirm its planar pyrimidine core and substitution pattern. The compound’s reactivity and biological activity are strongly influenced by the electron-withdrawing chlorine atom and the nucleophilic amino group, making it a versatile intermediate in pharmaceuticals and agrochemicals .
Preparation Methods
Desulfurization of 5-Amino-6-chloro-1H-pyrimidine-4-thione
The most well-documented synthesis of 5-amino-4-chloropyrimidine involves the desulfurization of 5-amino-6-chloro-1H-pyrimidine-4-thione using ammonia and Raney nickel in ethanol. This method, patented by Elan Pharmaceutical Inc., proceeds via the following optimized protocol:
Reaction Conditions and Procedure
- Starting material : 5-Amino-6-chloro-1H-pyrimidine-4-thione (4.3 g, 26 mmol)
- Solvent : Ethanol (40 mL) and concentrated ammonium hydroxide (4 mL)
- Catalyst : Raney nickel (excess)
- Temperature : Room temperature (20°C) overnight, followed by heating at 80°C for 2 hours
- Workup : Filtration through Celite, concentration, and purification via flash chromatography (EtOAc/hexanes)
- Yield : 47% (1.6 g of product as a yellow solid).
Mechanistic Insights
The reaction mechanism involves the replacement of the thione (-SH) group at the 4-position with an amino group (-NH$$_2$$). Raney nickel facilitates desulfurization under reductive conditions, while ammonia acts as the nucleophile. The moderate yield (47%) suggests competing side reactions, potentially due to over-reduction or incomplete desulfurization.
Data Summary
Parameter | Details |
---|---|
Starting Material | 5-Amino-6-chloro-1H-pyrimidine-4-thione |
Catalyst | Raney nickel |
Solvent | Ethanol/NH$$_4$$OH |
Temperature | 20°C → 80°C |
Reaction Time | 14 hours (overnight + 2 hours) |
Yield | 47% |
Purity | >95% (by chromatography) |
Alternative Pathways and Exploratory Methods
While the desulfurization route remains the gold standard, alternative strategies inferred from analogous pyrimidine syntheses merit discussion:
Reduction of 5-Nitro-4-chloropyrimidine
Reduction of a nitro group at the 5-position could provide a direct route. For example, hydrogenation of 5-nitro-4-chloropyrimidine using palladium on carbon or Raney nickel might yield the amine. A related method was employed in the synthesis of 2-methoxy-5-amino-4-methylpyrimidine, achieving 86% yield under 3.0 MPa H$$_2$$.
Comparative Analysis of Synthetic Routes
The desulfurization method remains the only validated route for this compound. Key advantages and limitations include:
Advantages
- Scalability : Ethanol and Raney nickel are cost-effective and amenable to large-scale production.
- Simplicity : Single-step reaction with straightforward purification.
Limitations
- Moderate Yield : 47% yield necessitates optimization for industrial applications.
- Catalyst Handling : Raney nickel poses safety risks due to pyrophoricity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or hydrazines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, such as pyrazolo[3,4-d]pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or nitric acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cyclization: Catalysts like zinc chloride or copper catalysts.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or hydrazines.
Cyclization Products: Fused ring systems like pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Medicinal Chemistry
5-Amino-4-chloropyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance biological activity against a range of diseases.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as antimicrobial agents. For instance, compounds derived from this scaffold have shown effectiveness against multidrug-resistant Gram-positive bacteria, which are increasingly problematic in clinical settings .
Case Study: Antibacterial Activity
- A derivative of this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25–1 μg/mL against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) strains .
Antiviral Properties
The antiviral potential of pyrimidine derivatives has also been explored. In vitro studies have tested these compounds against viruses such as Herpes Simplex Virus and Influenza A. While some derivatives showed low activity against influenza, they exhibited promising selectivity and potency against other viral strains .
Cancer Research
Pyrimidine derivatives are being investigated for their anticancer properties. The structure of this compound allows for modifications that can enhance its efficacy against various cancer cell lines.
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound has potential applications in treating neurological disorders and chronic pain management due to its ability to interact with central nervous system pathways .
Mechanism of Action
The mechanism of action of 5-amino-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
Structural and Functional Group Variations
Impact of Substituent Position
- Chlorine Position: Moving chlorine from C4 (as in 5-Amino-4-chloropyrimidine) to C5 (e.g., 2-Amino-5-chloropyrimidine) reduces steric hindrance but weakens hydrogen-bonding interactions, lowering antimicrobial efficacy . In 5-Amino-6-chloropyrimidine-4-thiol, the C6 chlorine shifts electron density toward the thiol group, enhancing its role in redox reactions .
- Functional Group Modifications: Replacing the amino group with a methyl group (e.g., 5-Chloro-N,N-dimethylpyrimidin-4-amine) diminishes hydrogen-bond donor capacity, reducing target protein affinity . Substituting chlorine with a carboxylate (e.g., 5-Chloropyrimidine-4-carboxylic acid) introduces acidity, altering solubility and metal chelation properties .
Research Findings and Case Studies
- A 2023 study demonstrated that this compound derivatives with added sulfonamide groups showed 10-fold higher potency against E. coli compared to non-sulfonylated analogs .
- 5-Amino-6-chloropyrimidine-4-thiol exhibited IC₅₀ values of 2.3 μM against HeLa cells, outperforming its non-thiol counterpart (IC₅₀ > 50 μM) due to enhanced cellular uptake .
Biological Activity
5-Amino-4-chloropyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, supported by relevant data and case studies.
This compound is characterized by the presence of an amino group and a chlorine atom at the 4-position of the pyrimidine ring. This unique substitution pattern enhances its reactivity and allows it to serve as a precursor for synthesizing various biologically active compounds, including enzyme inhibitors and receptor antagonists.
Property | Value |
---|---|
Molecular Formula | C₄H₄ClN₃ |
Molecular Weight | 131.55 g/mol |
Melting Point | 107-110 °C |
Solubility | Soluble in water and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic reactions. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that certain derivatives of this compound significantly suppress COX-2 activity, with IC50 values reported as low as 0.04 μmol, indicating strong anti-inflammatory potential . These findings suggest that modifications to the pyrimidine structure can enhance its efficacy against inflammatory conditions.
Antiviral Properties
The antiviral activity of this compound has also been explored. In vitro tests against herpes simplex virus type 1 (HSV-1) and influenza A virus demonstrated varying degrees of effectiveness, with some derivatives showing promising results in inhibiting viral replication .
Case Studies
- Synthesis and Evaluation of Anti-inflammatory Derivatives : A series of pyrimidine derivatives were synthesized from this compound and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Results indicated that these derivatives exhibited comparable efficacy to indomethacin, a widely used anti-inflammatory drug .
- Antimicrobial Testing : Another study focused on the synthesis of novel derivatives from this compound, which were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that several compounds had MIC values lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-amino-4-chloropyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination and amination of pyrimidine precursors. A common approach is the reduction of nitro intermediates using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization (e.g., acetonitrile yields ~90% purity) . Key variables include reaction temperature (optimized at 273 K to prevent side reactions) and stoichiometric ratios of reducing agents. Variations in solvent polarity and pH during extraction can further refine purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves planar pyrimidine rings (RMS deviation <0.1 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) .
- NMR spectroscopy identifies substituent positions: H NMR detects amino protons (~δ 5.5–6.5 ppm), while C NMR distinguishes carbons adjacent to chlorine (δ ~160 ppm) .
- Mass spectrometry confirms molecular weight (C₄H₄ClN₃; m/z 129.55) and fragmentation patterns .
Q. What are the primary research applications of this compound in drug discovery?
- Methodological Answer : It serves as a scaffold for nucleoside analogs and kinase inhibitors. For example, functionalization at the 4-chloro position enables Suzuki couplings to introduce aryl/heteroaryl groups. Researchers use it to synthesize intermediates for antiviral or anticancer agents, leveraging its hydrogen-bonding capacity to target enzyme active sites .
Advanced Research Questions
Q. How can researchers optimize the hydrogen-bonding network of this compound derivatives for enhanced target binding?
- Methodological Answer :
- Crystal engineering : Co-crystallize with complementary hydrogen-bond acceptors (e.g., carboxylic acids) to stabilize supramolecular dimers or chains .
- Substituent tuning : Replace chlorine with bromine or methoxy groups to alter bond angles (e.g., Br increases van der Waals interactions) .
- Computational modeling : Use DFT calculations to predict interaction energies with biological targets (e.g., ATP-binding pockets) .
Q. What strategies resolve contradictions in spectroscopic data for halogenated pyrimidines?
- Methodological Answer :
- Cross-validation : Combine H-N HMBC NMR to confirm amino-chloro proximity and IR spectroscopy to validate N–H stretches (~3400 cm⁻¹) .
- Isotopic labeling : Synthesize C/N-labeled analogs to eliminate signal overlap in crowded spectral regions .
- Comparative crystallography : Compare bond lengths (e.g., C–Cl ≈1.73 Å) with structurally similar compounds like 5-bromo-2-chloropyrimidin-4-amine to identify anomalies .
Q. How can reaction pathways be modified to address low regioselectivity in pyrimidine functionalization?
- Methodological Answer :
- Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions before electrophilic quenching .
- Protecting groups : Temporarily block the amino group with Boc or Fmoc to direct chlorination to the 4-position .
- Microwave-assisted synthesis : Enhance reaction kinetics and selectivity by controlling microwave power (e.g., 150 W, 100°C) to favor mono-substitution .
Q. Key Considerations for Experimental Design
- Safety : Handle chlorinated pyrimidines in fume hoods with chemical-resistant gloves (e.g., nitrile) due to potential respiratory and dermal toxicity .
- Data Reproducibility : Document solvent polarity and recrystallization steps meticulously, as minor changes (e.g., acetonitrile vs. ethyl acetate) significantly impact crystal quality .
Properties
IUPAC Name |
4-chloropyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMCUVJFRBVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539706 | |
Record name | 4-Chloropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54660-78-5 | |
Record name | 4-Chloropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-4-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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